molecular formula C33H39N3 B12695513 N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine CAS No. 75042-16-9

N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine

Cat. No.: B12695513
CAS No.: 75042-16-9
M. Wt: 477.7 g/mol
InChI Key: SOLJWCBXDDWHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine is a complex organic compound characterized by its unique diazepine ring structure and bulky tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine typically involves multiple steps, starting with the preparation of the diazepine ring The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the diazepine ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, and thiols in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine involves its interaction with specific molecular targets and pathways. The compound’s diazepine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-tert-butylphenyl)amine
  • 4-tert-Butylphenylacetylene
  • Bis(2,4-di-tert-butylphenyl)phosphate

Uniqueness

N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine stands out due to its unique diazepine ring structure and the presence of bulky tert-butyl groups. These structural features confer distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

75042-16-9

Molecular Formula

C33H39N3

Molecular Weight

477.7 g/mol

IUPAC Name

N,N-dibenzyl-4-(3,7-ditert-butyl-4H-diazepin-5-yl)aniline

InChI

InChI=1S/C33H39N3/c1-32(2,3)30-21-28(22-31(35-34-30)33(4,5)6)27-17-19-29(20-18-27)36(23-25-13-9-7-10-14-25)24-26-15-11-8-12-16-26/h7-21H,22-24H2,1-6H3

InChI Key

SOLJWCBXDDWHBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C(C1)C2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.